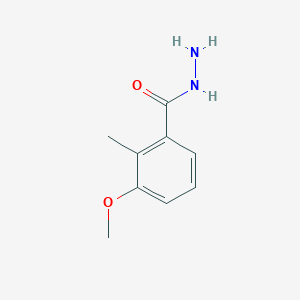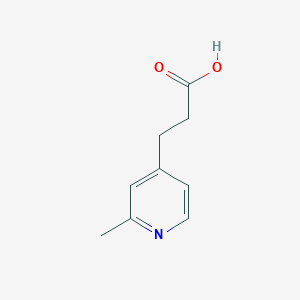![molecular formula C12H20N2O B1451690 Dimetil(2-{3-[(metilamino)metil]fenoxi}etil)amina CAS No. 1082875-25-9](/img/structure/B1451690.png)
Dimetil(2-{3-[(metilamino)metil]fenoxi}etil)amina
Descripción general
Descripción
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
Target of Action
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is primarily used as a ligand in the preparation of distant claw polymers for atom transfer radical polymerization (ATRP) . ATRP is a type of controlled radical polymerization, and the ligand plays a crucial role in this process.
Mode of Action
As a ligand, Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine interacts with the metal catalyst in the ATRP process. The ligand binds to the metal catalyst, forming a complex that initiates the polymerization process . The interaction between the ligand and the metal catalyst is crucial for the control of the polymerization process, influencing the rate of polymerization and the properties of the resulting polymer.
Biochemical Pathways
The primary biochemical pathway involved in the action of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is the ATRP process. This process involves a series of redox reactions, where the metal catalyst, in complex with the ligand, mediates the addition of monomers to the growing polymer chain . The ligand’s role in this process affects the overall efficiency and control of the polymerization, impacting the molecular weight distribution and architecture of the resulting polymer.
Pharmacokinetics
It’s important to note that this compound is miscible with water , which could influence its distribution and handling in a laboratory or industrial setting.
Result of Action
The result of the action of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is the formation of well-defined polymers with controlled molecular weights and architectures . These polymers can have a wide range of applications, depending on the specific monomers used in the ATRP process.
Action Environment
The action of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine can be influenced by various environmental factors. For instance, the compound is air sensitive and hygroscopic , which means it can react with moisture and oxygen in the air. Therefore, it should be handled and stored under an inert atmosphere and in a dark place to maintain its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical pathway.
Cellular Effects
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites . Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering cellular responses.
Molecular Mechanism
The molecular mechanism of action of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine involves its binding interactions with biomolecules. It can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their activity . This binding can induce conformational changes in the target molecule, affecting its function. Additionally, Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical activity and its effects on cells.
Dosage Effects in Animal Models
The effects of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . For instance, high doses of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine have been associated with cellular toxicity and adverse physiological responses in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biochemical activity and its interactions with target molecules .
Subcellular Localization
The subcellular localization of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Métodos De Preparación
The synthesis of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine involves several steps. One common method includes the reaction of 3-(methylamino)methylphenol with 2-dimethylaminoethyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques like column chromatography.
Análisis De Reacciones Químicas
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted products.
Comparación Con Compuestos Similares
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine can be compared with similar compounds such as:
Dimethylaminoethanol: Known for its use in the synthesis of pharmaceuticals and as a precursor in the production of other chemicals.
Methylaminophenol: Used in photographic developers and as an intermediate in organic synthesis.
Dimethylaminopropylamine: Utilized in the production of surfactants and as a curing agent for epoxy resins.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[3-(methylaminomethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-10-11-5-4-6-12(9-11)15-8-7-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNGMQPGWPHNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082875-25-9 | |
| Record name | dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)






![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)


